Melanotan II acetate

Receptor Pharmacology Binding Assays Melanocortin System

Melanotan II acetate (CAS 1036322-26-5) is the definitive non-selective melanocortin probe for integrated metabolic and pigmentation research. Unlike MC4R-biased PT-141 or MC1R-selective afamelanotide, its balanced high affinity across MC1R (Ki=0.67 nM), MC3R, MC4R, and MC5R uniquely enables simultaneous study of appetite suppression, thermogenic UCP1 upregulation, and melanogenesis in a single model system. Ideal reference standard for cyclic peptide bioanalytical assay development.

Molecular Formula C52H73N15O11
Molecular Weight 1084.2 g/mol
CAS No. 1036322-26-5
Cat. No. B10783299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanotan II acetate
CAS1036322-26-5
Molecular FormulaC52H73N15O11
Molecular Weight1084.2 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O
InChIInChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1
InChIKeyGTAMEWQATOUMGW-GBRHMYBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melanotan II Acetate: A Cyclic Non-Selective Melanocortin Agonist for Multimodal Research


Melanotan II acetate (CAS 1036322-26-5) is a synthetic cyclic heptapeptide and a potent, non-selective agonist of melanocortin receptors MC1R, MC3R, MC4R, and MC5R [1]. It is a truncated analogue of the endogenous hormone α-MSH, featuring a critical lactam bridge between Asp5 and Lys10 that confers enhanced enzymatic stability and receptor binding potency relative to its linear precursors . The compound is a widely used research tool for dissecting the pleiotropic functions of the central melanocortin system, including the regulation of energy homeostasis, sexual function, and pigmentation.

Why Generic Melanocortin Agonists Cannot Replace Melanotan II Acetate in Research


Substituting a generic 'melanocortin agonist' for Melanotan II acetate in a research protocol is highly problematic due to fundamental differences in receptor subtype selectivity profiles and resulting downstream pharmacology. The melanocortin system comprises five distinct receptor subtypes (MC1R-MC5R) with non-overlapping physiological functions. A selective agonist like Setmelanotide (MC4R-specific) cannot recapitulate the combined appetite-suppressing and pigmentation effects observed with Melanotan II [1]. Conversely, an analog like PT-141 (Bremelanotide), which was engineered for enhanced MC4R selectivity to minimize tanning, will not serve as an effective probe for MC1R-mediated pathways [2]. Therefore, precise scientific inquiry into the integrated function of multiple melanocortin receptors necessitates the use of the well-characterized, non-selective profile of Melanotan II acetate.

Quantitative Evidence for Differentiating Melanotan II Acetate from Key Comparators


Comparative Binding Affinity Across Melanocortin Receptor Subtypes

Melanotan II acetate displays a distinct rank order of binding affinity (Ki) for melanocortin receptors compared to other analogs. While both Melanotan II and Bremelanotide (PT-141) are agonists at MC3R and MC4R, Melanotan II exhibits substantially higher affinity for MC1R, the primary receptor mediating pigmentation. In contrast, PT-141 was derived from Melanotan II specifically to reduce MC1R activity and enhance MC4R selectivity [1][2]. This difference in receptor subtype affinity profiles directly translates to divergent in vivo pharmacology.

Receptor Pharmacology Binding Assays Melanocortin System

Functional Potency: Melanotan II vs. Afamelanotide (Melanotan I)

In functional assays measuring agonist activity, Melanotan II is significantly more potent than the linear analogue, Afamelanotide (Melanotan I). This difference in functional potency is a critical differentiator for in vivo studies where target engagement at lower doses is desirable.

Pharmacodynamics Functional Assays cAMP Accumulation

In Vivo Efficacy: Central Melanocortin-Dependent Appetite Suppression

The appetite-suppressing effects of Melanotan II are strictly dependent on functional central melanocortin receptors, specifically MC4R. This receptor-specific mechanism distinguishes it from other classes of appetite modulators and underscores its value as a probe for the melanocortin system.

Metabolic Research In Vivo Pharmacology Energy Homeostasis

Preclinical Pharmacokinetic Profile in Rat Model

Preformulation studies have quantified key pharmacokinetic parameters for Melanotan II, providing a basis for experimental design and comparison. The compound's bioavailability is a crucial factor differentiating it from less stable linear peptide analogs.

ADME Pharmacokinetics Bioavailability

Differential Gene Expression: UCP1 Induction in Brown Adipose Tissue

Melanotan II acetate has been shown to increase oxygen consumption and upregulate uncoupling protein 1 (UCP1) in brown adipose tissue. This thermogenic effect distinguishes its metabolic profile from other melanocortin agonists that may have a more limited impact on energy expenditure.

Thermogenesis Obesity Research Gene Expression

Validated Research and Industrial Applications for Melanotan II Acetate Based on Differential Evidence


Investigating Integrated Energy Homeostasis and Appetite Regulation

Melanotan II acetate is the optimal probe for studies requiring simultaneous modulation of both energy intake and expenditure. As demonstrated, its potent appetite-suppressing effects are strictly MC4R-dependent, and it uniquely drives a thermogenic response by increasing UCP1 expression in brown adipose tissue [1]. This dual action on both sides of the energy balance equation makes it superior to selective MC4R agonists for creating comprehensive metabolic research models.

Characterizing Multimodal Melanocortin Pharmacology in Vivo

Researchers seeking to understand the physiological consequences of broad-spectrum melanocortin activation should select Melanotan II acetate. Its non-selective binding profile (MC1R, MC3R, MC4R, MC5R) and superior potency over linear analogues like Afamelanotide (33-fold more potent in functional assays) enable robust induction of a multifaceted phenotype including pigmentation, sexual arousal, and metabolic changes within a single experimental system [2][3].

Developing and Validating Bioanalytical Methods for Cyclic Peptides

The well-characterized physicochemical properties and pharmacokinetic profile of Melanotan II acetate make it an ideal reference standard for analytical chemistry and ADME studies. Its known pKa values, partition coefficient, and measurable oral bioavailability (4.6% in rat) provide a benchmark for developing and validating HPLC, LC-MS/MS, and other bioanalytical assays for cyclic peptide quantitation and formulation [4][5].

Studying MC1R-Mediated Pathways and Melanogenesis

When a research protocol demands a potent activator of the MC1R pigmentation pathway, Melanotan II acetate is a far more effective tool than the MC4R-biased analogue PT-141. Its high affinity for MC1R (Ki = 0.67 nM) ensures robust melanogenesis in cellular and animal models, while the presence of additional MC4R-mediated effects (e.g., appetite suppression) provides a more complete, system-level view of melanocortin function compared to MC1R-selective agonists [6].

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